Thalidomide-NH-PEG3-COOH is a synthesized compound that serves as an E3 ligase ligand-linker conjugate. This compound combines thalidomide, known for its immunomodulatory and anti-inflammatory properties, with a polyethylene glycol (PEG) linker. The PEG component enhances the solubility and bioavailability of the thalidomide derivative, making it suitable for various therapeutic applications, particularly in the context of targeted protein degradation strategies like proteolysis targeting chimeras (PROTACs) .
The synthesis of Thalidomide-NH-PEG3-COOH involves several key steps:
The synthetic route often utilizes methods such as:
The molecular structure of Thalidomide-NH-PEG3-COOH consists of:
The molecular formula can be represented as CHNO, with a molecular weight of approximately 306.36 g/mol . The compound's structure facilitates its role in targeted protein degradation by acting as a bridge between thalidomide and target proteins.
Thalidomide-NH-PEG3-COOH primarily participates in reactions involving:
The chemical reactions involved are often monitored using chromatographic techniques to assess reaction progress and product formation .
The mechanism of action for Thalidomide-NH-PEG3-COOH involves:
Studies indicate that this mechanism allows for selective degradation of proteins involved in various diseases, enhancing therapeutic outcomes .
Relevant analyses include solubility tests in various solvents and stability assessments under different environmental conditions .
Thalidomide-NH-PEG3-COOH has significant applications in scientific research:
This compound exemplifies the integration of traditional pharmacological agents with modern bioconjugation techniques to enhance drug delivery systems and therapeutic effectiveness.
Thalidomide-NH-PEG3-COOH (CAS: 2375283-62-6) serves as a critical bifunctional component in PROTACs (PROteolysis-Targeting Chimeras), leveraging the ubiquitin-proteasome system for targeted protein degradation. This compound features a thalidomide-derived moiety that selectively recruits the CRBN E3 ubiquitin ligase, a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex [1] [6]. The molecular architecture enables the compound to hijack the ubiquitination machinery, facilitating the transfer of ubiquitin molecules from E2 conjugating enzymes to neo-substrates. This process marks target proteins for proteasomal degradation, exploiting the cell's natural protein-quality control mechanisms [4] [9]. The CRL4CRBN complex, when engaged by Thalidomide-NH-PEG3-COOH, exhibits broad substrate versatility, enabling degradation of diverse proteins—including transcription factors, kinases, and epigenetic regulators—that possess compatible structural motifs [10].
Table 1: Structural Components of Thalidomide-NH-PEG3-COOH
Component | Chemical Structure | Role in PROTACs |
---|---|---|
Thalidomide moiety | Glutarimide ring | CRBN E3 ligase recruitment |
PEG3 spacer | -O-(CH₂-CH₂-O)₃- | Solubility and complex flexibility |
Carboxylic acid terminus | -COOH | Conjugation to POI ligands |
The CRBN-recruiting function of Thalidomide-NH-PEG3-COOH is governed by specific molecular interactions between its thalidomide moiety and the tri-tryptophan pocket (Trp380, Trp386, Trp400) in CRBN's thalidomide-binding domain (TBD) [4] [7]. The glutarimide ring forms essential hydrogen bonds with CRBN's histidine residue (His378), while hydrophobic contacts stabilize the complex [4] [10]. A critical species-specific variation at residue V388 (human) versus I391 (mouse) explains differential CRBN functionality; the bulkier isoleucine in murine CRBN sterically hinders optimal ligand binding, reducing degradation efficiency for certain neo-substrates like IKZF1/3 [4]. Structural analyses reveal that Thalidomide-NH-PEG3-COOH maintains binding affinity despite linker conjugation, as its derivatization point (amino group) is distal to the key glutarimide pharmacophore. This preserves the compound's ability to induce conformational changes in CRBN, enabling recruitment of non-native substrates via a β-hairpin "G-loop" motif—a structural feature present in diverse target proteins [10].
Table 2: Key Structural Determinants for CRBN Recruitment
CRBN Residue | Interaction Type | Functional Impact |
---|---|---|
Trp380 | π-π stacking | Hydrophobic stabilization of thalidomide's phenyl ring |
His378 | Hydrogen bonding | Binds glutarimide carbonyl |
Trp386/Trp400 | Van der Waals contacts | Enclosure of ligand within binding pocket |
Val388 | Steric compatibility | Permissive binding in primates (Ile391 in mice causes resistance) |
Thalidomide-NH-PEG3-COOH belongs to a class of CRBN recruiters that includes clinical immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide [5] [9]. Quantitative comparisons reveal pomalidomide-based PROTACs exhibit 10–100-fold greater degradation efficacy than thalidomide analogues due to enhanced CRBN binding affinity and cellular stability [5] [9]. For example, BRD4 degraders using pomalidomide (e.g., ARV-825) achieve DC50 values <10 nM, whereas thalidomide-derived counterparts require >100 nM concentrations for comparable effects [5]. The amino group in Thalidomide-NH-PEG3-COOH permits selective linker attachment without disrupting the phthalimide ring's critical interactions, making it superior to hydroxy- or carbonyl-derivatized thalidomide analogues. This design flexibility enables modular construction of PROTACs targeting diverse proteins, including "undruggable" targets like BET family members and kinases [6] [9].
Table 3: Comparison of Thalidomide Derivatives in PROTAC Design
Derivative | CRBN Kd (nM) | PROTAC Degradation Efficiency (EC50) | Key Advantages |
---|---|---|---|
Thalidomide | ~250 | High micromolar range | Historical relevance, low cost |
Lenalidomide | ~100 | Low micromolar range | Improved solubility |
Pomalidomide | ~50 | Nanomolar range | High affinity, proteolytic resistance |
Thalidomide-NH-PEG3-COOH | Not determined | Structure-dependent | Flexible conjugation, retained CRBN binding |
The linker in PROTACs serves as a critical determinant of ternary complex formation, influencing degradation efficiency by modulating spatial positioning, solubility, and kinetics [1] [8]. Thalidomide-NH-PEG3-COOH incorporates a triethylene glycol (PEG3) spacer that bridges the CRBN ligand and the target protein-binding moiety. This design balances rigidity and flexibility to optimize the distance (typically 10–15 Å) between E3 ligase and target protein, facilitating productive ubiquitin transfer [3] [8]. Unlike alkyl chains, PEG linkers reduce aggregation propensity and enhance aqueous solubility—key for cell permeability and in vivo bioavailability [1] [3]. The terminal carboxylic acid (-COOH) enables straightforward amide coupling with amine-containing warheads, allowing rapid PROTAC derivatization without complex synthetic steps [6].
The PEG3 spacer in Thalidomide-NH-PEG3-COOH adopts an extended helical conformation that minimizes steric clashes between CRBN and the target protein [3] [10]. Biophysical studies demonstrate PEG3's optimal length (~12 atoms) permits a 10–20 Å separation between protein partners, facilitating cooperative interactions within the ternary complex [10]. For instance, PROTACs incorporating this linker show 3–5-fold higher degradation efficiency than those with shorter (PEG1) or longer (PEG4) spacers for kinases like CDK4/6 and BRD4 [10]. The linker's ether oxygens form transient water-mediated hydrogen bonds, enhancing solvation without compromising complex rigidity. Molecular dynamics simulations reveal PEG3-containing PROTACs sustain longer-lasting ternary complexes (t1/2 >30 seconds) versus alkyl linkers (t1/2 <10 seconds), increasing ubiquitination efficiency [3] [10].
Table 4: Impact of Linker Length on Degradation Efficiency
Linker Type | Length (Atoms) | Relative Degradation Efficiency (BRD4) | Ternary Complex Half-life |
---|---|---|---|
PEG1 | 4 | 0.3× | <5 seconds |
PEG2 | 8 | 0.8× | 10–15 seconds |
PEG3 | 12 | 1.0× (reference) | >30 seconds |
PEG4 | 16 | 0.6× | 15–20 seconds |
The hydrophilic PEG3 spacer in Thalidomide-NH-PEG3-COOH significantly alters PROTAC pharmacokinetics, reducing nonspecific binding to lipid membranes and promoting cytosolic/nuclear distribution [1] [8]. Compared to hydrophobic linkers (e.g., alkyl chains), PEG3-based PROTACs exhibit 2–3-fold enhanced cellular uptake in assays using fluorescently tagged derivatives [8]. This hydrophilicity prevents sequestration in endosomal compartments, ensuring engagement with cytosolic E3 ligases and target proteins. Additionally, PEG3's ethylene oxide units reduce plasma protein binding by ~40%, increasing free PROTAC concentrations available for target engagement [3]. These properties make Thalidomide-NH-PEG3-COOH ideal for degrading intracellular targets, though lysosome-targeted degraders may require alternative linker chemistries.
Table 5: Hydrophilicity Comparison of PROTAC Linkers
Linker Chemistry | LogP* | Cellular Uptake Efficiency | Plasma Protein Binding (%) |
---|---|---|---|
Alkyl (C8) | +3.2 | Low | >90 |
Aromatic | +2.5 | Moderate | 85 |
PEG3 | -1.8 | High | 50–60 |
*Calculated partition coefficient
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